2,2-Dimethoxyspiro[3.3]heptan-6-ol
Description
Evolution and Significance of Strained Spirocyclic Systems in Modern Chemical Design
The deliberate incorporation of ring strain into molecular design has transitioned from a synthetic challenge to a powerful tool for creating unique and valuable chemical entities. Strained spirocyclic systems, such as those containing cyclobutane (B1203170) rings, are of particular interest due to their rigid and well-defined three-dimensional structures. nih.gov This rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and metabolic stability, by pre-organizing functional groups in a specific spatial orientation. chemrxiv.org The spiro[3.3]heptane framework, composed of two fused cyclobutane rings, has emerged as a significant scaffold in medicinal chemistry, often serving as a bioisosteric replacement for common ring systems like cyclohexane (B81311) and even piperazine. nih.govresearchgate.net
Unique Structural Attributes and Conformational Rigidity of the Spiro[3.3]heptane Framework
The spiro[3.3]heptane skeleton possesses a unique, rigid, and puckered conformation. nih.gov The two cyclobutane rings are not planar and exist in a slightly bent arrangement relative to each other. This fixed three-dimensional structure provides a stable platform for the precise positioning of substituents in space, a desirable feature in the design of molecules intended to interact with specific biological targets. The defined exit vectors for functionalization on the spiro[3.3]heptane core allow for a more controlled exploration of chemical space compared to more flexible aliphatic or even some aromatic systems. researchgate.net
Position of 2,2-Dimethoxyspiro[3.3]heptan-6-ol within Contemporary Spiro[3.3]heptane Research
While extensive research has been conducted on various functionalized spiro[3.3]heptanes, the specific compound this compound is not widely documented in peer-reviewed literature. uni.lu However, its structure suggests its potential as a valuable building block in organic synthesis and medicinal chemistry. The presence of a hydroxyl group offers a handle for further functionalization, while the dimethoxy ketal serves as a protected form of a ketone. This dual functionality makes it an attractive intermediate for the synthesis of more complex spiro[3.3]heptane derivatives.
The synthesis of analogous spiro[3.3]heptan-6-ols has been reported, typically involving the reduction of the corresponding spiro[3.3]heptan-6-one. nih.gov For instance, 6,6-difluorospiro[3.3]heptan-2-ol has been prepared by the reduction of 6,6-difluorospiro[3.3]heptan-2-one using lithium aluminum hydride. nih.gov A similar strategy can be envisioned for the preparation of this compound. The precursor, 2,2-dimethoxyspiro[3.3]heptan-6-one, could be synthesized and then reduced to the desired alcohol. The dimethoxy ketal functionality is a common protecting group for ketones, readily introduced and stable under various reaction conditions, yet easily removed with mild acid to regenerate the ketone if needed. youtube.com
Below are the predicted and known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem uni.lu |
| Molecular Weight | 172.22 g/mol | PubChem uni.lu |
| SMILES | COC1(CC2(C1)CC(C2)O)OC | PubChem uni.lu |
| InChI | InChI=1S/C9H16O3/c1-11-9(12-2)5-8(6-9)3-7(10)4-8/h7,10H,3-6H2,1-2H3 | PubChem uni.lu |
| Predicted XlogP | 0.4 | PubChem uni.lu |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.1172 | 130.5 |
| [M+Na]⁺ | 195.0991 | 135.5 |
| [M-H]⁻ | 171.1027 | 135.3 |
| [M+NH₄]⁺ | 190.1438 | 141.0 |
| [M+K]⁺ | 211.0731 | 140.2 |
| Data obtained from PubChem. uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxyspiro[3.3]heptan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)5-8(6-9)3-7(10)4-8/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPSUOFSOXMSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethoxyspiro 3.3 Heptan 6 Ol and Analogous Spiro 3.3 Heptane Systems
Direct Synthetic Routes to 2,2-Dimethoxyspiro[3.3]heptan-6-ol
A thorough review of the scientific literature reveals a notable absence of established direct synthetic protocols specifically for this compound. However, based on the synthesis of analogous functionalized spiro[3.3]heptanes, a plausible synthetic pathway can be conceptualized.
Established Synthetic Protocols and Reaction Conditions
While no direct synthesis is documented, a hypothetical route can be proposed. This would likely commence with a known spiro[3.3]heptane precursor, such as a dione or a keto-ester, which can be manipulated to introduce the desired functionalities. For instance, the synthesis could potentially start from a spiro[3.3]heptan-2,6-dione. One of the ketone functionalities could be selectively protected, followed by the reduction of the other ketone at the 6-position to a hydroxyl group. The remaining ketone at the 2-position could then be converted to the dimethoxy ketal under standard conditions.
A key intermediate in such a proposed synthesis would be a 6-functionalized spiro[3.3]heptan-2-one. The synthesis of related structures, like 6-oxospiro[3.3]heptane-1-carboxylic acid, has been achieved through methods such as the [2+2] cycloaddition of dichloroketene (B1203229) with an appropriate alkene, followed by reductive dechlorination. nih.gov
Strategies for Achieving Stereo- and Regiocontrol during Synthesis
Achieving stereo- and regiocontrol in the synthesis of substituted spiro[3.3]heptanes is a significant challenge. For a molecule like this compound, which has a stereocenter at the 6-position, stereocontrol would be paramount.
Stereocontrol can often be achieved through the use of chiral auxiliaries, catalysts, or starting materials. For instance, in the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, a stereospecific semipinacol rearrangement of an enantioenriched 1-bicyclobutylcyclopropanol intermediate has been successfully employed. nih.govnih.gov This approach demonstrates that chirality can be effectively transferred during the construction of the spirocyclic core. Should a spiro[3.3]heptan-6-one precursor be synthesized, its stereoselective reduction to the corresponding alcohol could be accomplished using chiral reducing agents like those derived from lithium aluminum hydride or sodium borohydride in combination with chiral ligands.
Regiocontrol is crucial when dealing with precursors having multiple reaction sites. In the context of a hypothetical synthesis starting from a symmetric precursor like spiro[3.3]heptane-2,6-dione, a desymmetrization step would be necessary to differentiate the two ketone groups. This could potentially be achieved through enzymatic reactions or by using a chiral reagent that selectively reacts with one of the enantiotopic carbonyls. In syntheses that build the rings sequentially, the regiochemistry is often dictated by the nature of the cyclization or cycloaddition reactions employed. For example, the [2+2] cycloaddition of a ketene to a substituted cyclobutylidene would have its regioselectivity governed by the electronic and steric properties of the substituents.
General Approaches for the Construction of the Spiro[3.3]heptane Core
Several general strategies have been developed for the synthesis of the strained spiro[3.3]heptane skeleton. These methods can be broadly categorized into intramolecular ring-closing reactions, strain-release strategies, and intermolecular cycloadditions.
Intramolecular Ring-Closing Reactions
A common and effective method for constructing the spiro[3.3]heptane core involves the double alkylation of a suitable precursor. This approach typically utilizes a central carbon atom or a dicarbanionic equivalent that displaces two leaving groups on a pre-formed cyclobutane (B1203170) ring bearing two electrophilic centers.
A practical example is the reaction of 1,1-bis(bromomethyl)cyclobutane derivatives with active methylene compounds like diethyl malonate or tosylmethyl isocyanide (TosMIC) in the presence of a base. researchgate.netchemrxiv.org The active methylene compound acts as the nucleophile, attacking the two electrophilic bromomethyl groups in a sequential manner to form the second cyclobutane ring. This method has been successfully applied to the multigram scale synthesis of various functionalized spiro[3.3]heptanes. researchgate.netchemrxiv.org
| Starting Material | Reagent | Product | Reference |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate | Diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate | chemrxiv.org |
| 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Tosylmethyl isocyanide (TosMIC) | 6-(Trifluoromethyl)spiro[3.3]heptane-2-carbonitrile | chemrxiv.org |
Strain-Release Strategies (e.g., Semipinacol Rearrangements of Cyclopropanols and Bicyclobutyl Intermediates)
Strain-release strategies take advantage of the high ring strain of small, fused ring systems to drive the formation of the spiro[3.3]heptane skeleton. A notable example is the 'strain-relocating' semipinacol rearrangement. nih.govnih.gov
This process involves the reaction of a lithiated 1-sulfonylbicyclo[1.1.0]butane with a 1-sulfonylcyclopropanol. The initial nucleophilic addition leads to the in situ formation of a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid, this highly strained intermediate undergoes a semipinacol rearrangement, where one of the cyclopropylcarbinyl bonds migrates, expanding the cyclopropane ring and contracting the bicyclobutane moiety to afford a substituted spiro[3.3]heptan-1-one. nih.govnih.gov This reaction is reported to be fully regio- and stereospecific, allowing for the synthesis of optically active products from chiral precursors. nih.govnih.gov
| Precursor 1 | Precursor 2 | Key Intermediate | Product |
| Lithiated 1-sulfonylbicyclo[1.1.0]butane | 1-Sulfonylcyclopropanol | 1-Bicyclobutylcyclopropanol | Substituted spiro[3.3]heptan-1-one |
Intermolecular Cycloaddition Reactions (e.g., [2+2] Cycloadditions)
Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, provide a powerful tool for the construction of the four-membered rings that constitute the spiro[3.3]heptane core. These reactions involve the combination of two unsaturated components to form a cyclobutane ring.
One approach involves the [2+2] cycloaddition of a ketene or a ketene equivalent with an alkene. For instance, the reaction of dichloroketene with a methylenecyclobutane (B73084) derivative can be used to construct the spiro[3.3]heptane skeleton. nih.gov The resulting dichlorinated cyclobutanone can then be subjected to reductive dechlorination to yield the desired spiro[3.3]heptanone.
Another variation is the reaction between keteneiminium salts and alkenes, which leads to the formation of cyclobutanones. researchgate.net This method has been utilized to synthesize a range of spiro[3.3]heptane derivatives from commercially available starting materials. researchgate.net Photochemical [2+2] cycloadditions of alkenes can also be employed, offering a direct route to the cyclobutane core of the spiro[3.3]heptane system.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Dichloroketene | Methylenecyclobutane derivative | [2+2] Cycloaddition | Dichlorinated spiro[3.3]heptanone | nih.gov |
| Keteneiminium salt | Alkene | [2+2] Cycloaddition | Spiro[3.3]heptanone | researchgate.net |
Methodologies for the Introduction and Transformation of Functional Groups
The synthesis of this compound typically proceeds from a ketone precursor, spiro[3.3]heptan-6-one. The construction of this spirocyclic ketone can be achieved through various methods, including the [2+2] cycloaddition of dichloroketene with a corresponding alkene, followed by reductive dechlorination. nih.gov Once the ketone is obtained, subsequent functional group manipulations, including protection of the carbonyl and modification of other substituents, can be carried out.
The dimethoxyacetal group in this compound serves as a protecting group for the ketone functionality at the 2-position. This protection is crucial when subsequent reactions are planned that would otherwise be incompatible with a ketone, such as the selective functionalization of the hydroxyl group at the 6-position.
The installation of the dimethoxyacetal is typically achieved by treating the precursor, spiro[3.3]heptan-6-one, with methanol (B129727) in the presence of an acid catalyst. ncert.nic.inlibretexts.org Dry hydrogen chloride is a common catalyst for this transformation. ncert.nic.in The reaction proceeds through a hemiacetal intermediate, which then reacts with a second equivalent of methanol to form the stable acetal (B89532). libretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is often removed using a Dean-Stark apparatus or molecular sieves. libretexts.org
Alternatively, trialkyl orthoformates, such as trimethyl orthoformate, can be used in conjunction with an alcohol and a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) for efficient acetalization under mild conditions. organic-chemistry.org
The synthesis of the target alcohol can be approached in two ways:
Protection then Reduction: Spiro[3.3]heptan-6-one is first converted to 2,2-dimethoxyspiro[3.3]heptan-6-one. The ketone at the 6-position is then selectively reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in
Reduction then Protection: Spiro[3.3]heptan-6-one is reduced to spiro[3.3]heptan-2,6-diol. Selective protection of one of the hydroxyl groups would be required before converting the remaining ketone to the dimethoxyacetal. This route is generally less direct.
The more common and efficient route involves the initial formation of the acetal followed by reduction.
Table 1: Synthesis of this compound from Spiro[3.3]heptan-6-one
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Spiro[3.3]heptan-6-one | Methanol (excess), dry HCl (catalyst) | 2,2-Dimethoxyspiro[3.3]heptan-6-one |
| 2 | 2,2-Dimethoxyspiro[3.3]heptan-6-one | Sodium borohydride (NaBH₄), Methanol | This compound |
The hydroxyl group of this compound is a versatile handle for introducing further molecular diversity. The dimethoxyacetal is generally stable under a variety of reaction conditions used to modify alcohols, allowing for selective transformations at the C-6 position.
Common functionalizations of the hydroxyl group include:
Acylation: Ester formation can be achieved by reacting the alcohol with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). youtube.com The reaction is often carried out in the presence of a weak, non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. youtube.com
Etherification: The formation of ethers, such as a benzyl ether, can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide (e.g., benzyl bromide).
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 2,2-dimethoxyspiro[3.3]heptan-6-one, using a variety of oxidizing agents. Mild conditions, such as those employing pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are often preferred to avoid potential side reactions with the acetal.
Table 2: Representative Functionalizations of this compound
| Transformation | Reagents and Conditions | Product |
| Esterification (Acetylation) | Acetic anhydride (B1165640), Pyridine | 2,2-Dimethoxyspiro[3.3]heptan-6-yl acetate |
| Etherification (Benzylation) | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | 6-(Benzyloxy)-2,2-dimethoxyspiro[3.3]heptane |
| Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane | 2,2-Dimethoxyspiro[3.3]heptan-6-one |
The synthesis of enantiomerically pure this compound is of significant interest for its potential use in chiral drug development. Several strategies can be employed to achieve this, primarily focusing on the stereoselective creation of the chiral center at C-6.
Enantioselective Ketone Reduction: A powerful method for generating chiral alcohols is the asymmetric reduction of a prochiral ketone. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a highly effective approach. acs.org The desymmetrization of a prochiral spiro[3.3]heptane ketone derivative using a panel of KREDs can provide access to either enantiomer of the corresponding alcohol in high enantiomeric excess (ee). acs.org This method is advantageous due to its high selectivity and environmentally benign reaction conditions.
Diastereoselective Synthesis using Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related spiro[3.3]heptane systems, chiral auxiliaries like Ellman's sulfinamide have been employed in Strecker reactions with spirocyclic ketones to produce diastereomeric adducts that can be separated chromatographically. nih.gov Subsequent removal of the auxiliary reveals the enantiomerically enriched amine, which could then be converted to the alcohol.
Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers through kinetic resolution. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, often employing lipases such as Candida antarctica lipase B (CALB), is a widely used method for the resolution of secondary alcohols. nih.govmdpi.com In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. One enantiomer is acylated at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. wikipedia.orgnih.gov
Table 3: Stereoselective Synthetic Strategies for Chiral Spiro[3.3]heptan-6-ol Derivatives
| Strategy | Method | Description | Key Reagents/Catalysts |
| Enantioselective Synthesis | Biocatalytic Reduction | Asymmetric reduction of a prochiral spiro[3.3]heptane ketone to directly form an enantioenriched alcohol. acs.org | Ketoreductase (KRED) enzymes |
| Diastereoselective Synthesis | Chiral Auxiliary | Use of a chiral auxiliary to create a diastereomeric intermediate that can be separated, followed by removal of the auxiliary. nih.gov | Ellman's sulfinamide |
| Resolution of Racemate | Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of the racemic alcohol, allowing for separation of the unreacted enantiomer. wikipedia.orgnih.gov | Lipases (e.g., Candida antarctica lipase B) |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxyspiro 3.3 Heptan 6 Ol
Reactivity Governed by the Spiro[3.3]heptane Skeleton
The significant ring strain inherent in the spiro[3.3]heptane system is a primary driver of its chemical behavior. Reactions that lead to a release of this strain are often favored, resulting in a variety of skeletal reorganizations.
The strained four-membered rings of the spiro[3.3]heptane scaffold are susceptible to ring-opening under various conditions. For instance, rhodium(I) catalysts have been shown to effect the skeletal reorganization of benzofused spiro[3.3]heptanes through a process involving sequential C-C bond oxidative addition and β-carbon elimination. nih.gov While this specific example involves a benzofused derivative, it highlights the propensity of the spiro[3.3]heptane core to undergo cleavage and rearrangement.
Furthermore, the synthesis of spiro[3.3]heptan-1-ones can be achieved via a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov This rearrangement, promoted by acid, involves an initial protonation followed by a nih.govnih.gov-shift of the resulting cyclopropylcarbinyl cation, underscoring the tendency of strained spirocyclic systems to rearrange to more stable structures. nih.gov
The generation of carbene intermediates, such as spiro[3.3]hept-1-ylidene, from precursors like the corresponding p-tosylhydrazone sodium salt, opens up pathways for intramolecular rearrangements. nih.gov This highly strained carbene undergoes competing nih.govnih.gov-sigmatropic rearrangements involving 1,2-carbon atom shifts. nih.gov These shifts can lead to either ring contraction, yielding cyclopropylidenecyclobutane, or ring expansion, affording bicyclo[3.2.0]hept-1(5)-ene. nih.gov Computational studies have indicated that the dual-ringed carbene can adopt distinct geometric conformations which influence the transition-state selection and ultimately the product distribution. nih.gov The prevalence of ring-contraction over ring-expansion has been observed, with a reported ratio of 6.7:1 after accounting for secondary rearrangements of the primary products. nih.gov
The cleavage of the spirocyclic system is a key feature of its reactivity. As mentioned earlier, rhodium(I)-catalyzed reactions of certain spiro[3.3]heptane derivatives proceed via sequential C-C bond cleavage. nih.gov This reactivity is fundamental to the skeletal reorganizations observed in these systems. The inherent strain of the two four-membered rings sharing a single carbon atom makes these bonds susceptible to cleavage under appropriate catalytic or thermal conditions.
Transformations of the Dimethoxyacetal Functional Group
The dimethoxyacetal group at the C-2 position of 2,2-dimethoxyspiro[3.3]heptan-6-ol offers a site for various chemical transformations, primarily involving acid-catalyzed reactions and interactions with nucleophiles and electrophiles.
Acetals are well-known protecting groups for carbonyl compounds and are susceptible to hydrolysis under acidic conditions. It is expected that this compound would undergo acid-catalyzed hydrolysis to yield the corresponding spiro[3.3]heptan-2-one derivative. This reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by elimination of methanol (B129727) to form an oxocarbenium ion intermediate, which is then attacked by water.
Similarly, in the presence of an acid catalyst and a diol or a different alcohol, ketal exchange reactions can occur. This would involve the substitution of the methoxy groups with other alkoxy groups, providing a route to modify the acetal (B89532) functionality.
While the dimethoxyacetal itself is generally stable to nucleophilic attack unless activated, the corresponding carbonyl compound generated upon hydrolysis would be reactive towards a wide range of carbon nucleophiles. For example, Grignard reagents, organolithium compounds, and enolates could add to the ketone to form tertiary alcohols.
Reactions with electrophiles at the acetal group are less common but can be envisaged under specific conditions. For instance, strong Lewis acids could coordinate to the oxygen atoms, potentially activating the acetal for subsequent reactions. However, the more likely scenario for electrophilic attack would be at the hydroxyl group at the C-6 position or after conversion of the acetal to the ketone.
Chemical Conversions Involving the Hydroxyl Group
The hydroxyl moiety of this compound is the primary center for its chemical transformations, allowing for its conversion into a range of other functional groups and its incorporation into more complex molecular architectures.
The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 2,2-Dimethoxyspiro[3.3]heptan-6-one. This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be expected to efficiently effect this conversion under mild conditions, minimizing potential side reactions.
Further oxidation to a carboxylic acid would require cleavage of the cyclobutane (B1203170) ring, a reaction that is not typically observed under standard oxidative conditions for secondary alcohols. The inherent strain of the spiro[3.3]heptane system could potentially make the ring system susceptible to cleavage under harsh oxidative conditions, but this would likely lead to a complex mixture of products rather than a specific carboxylic acid. A patent for related spiro[3.3]heptan-2-ones describes their synthesis and subsequent derivatization, highlighting the importance of the ketone intermediate in accessing a variety of substituted spiro[3.3]heptanes. google.com
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Pyridinium Chlorochromate (PCC) | 2,2-Dimethoxyspiro[3.3]heptan-6-one | Oxidation |
| This compound | (COCl)₂, DMSO, Et₃N (Swern) | 2,2-Dimethoxyspiro[3.3]heptan-6-one | Oxidation |
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a variety of derivatives. Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, would yield the corresponding esters. For example, reaction with acetyl chloride would produce 2,2-Dimethoxyspiro[3.3]heptan-6-yl acetate.
Similarly, ether derivatives can be prepared through protocols like the Williamson ether synthesis. Deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide) would furnish the corresponding ether (e.g., 6-methoxy-2,2-dimethoxyspiro[3.3]heptane). These derivatizations are crucial for modifying the steric and electronic properties of the molecule, which can be important for various applications.
| Reactant | Reagent(s) | Product | Derivative Type |
| This compound | Acetyl Chloride, Pyridine (B92270) | 2,2-Dimethoxyspiro[3.3]heptan-6-yl acetate | Ester |
| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 6-Methoxy-2,2-dimethoxyspiro[3.3]heptane | Ether |
Beyond simple derivatization, the hydroxyl group can participate in more complex intermolecular and intramolecular reactions. For instance, the alcohol could act as a nucleophile in ring-opening reactions of epoxides or as a directing group in certain catalytic processes.
Intramolecularly, the proximity of the hydroxyl group to the spirocyclic framework could facilitate rearrangements or cyclization reactions under specific conditions. While no specific examples for this compound are documented, studies on other functionalized spiro[3.3]heptanes suggest that the rigid, three-dimensional structure of this scaffold can lead to unique reactivity. The development of synthetic routes to various spiro[3.3]heptane derivatives, often for their potential as bioisosteres in medicinal chemistry, underscores the interest in exploring the chemical space around this structural motif. nih.gov
Further research is necessary to fully elucidate the specific intermolecular and intramolecular pathways available to this compound and its derivatives.
Absence of Spectroscopic Data for this compound in Publicly Available Literature
A comprehensive and systematic search for experimental spectroscopic data for the chemical compound this compound has yielded no specific research findings or detailed characterization in the public domain. Despite extensive queries for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, no scholarly articles, patents, or database entries containing the requested experimental spectra for this particular molecule could be located.
The investigation sought to uncover detailed information for the structural elucidation and spectroscopic characterization of this compound, with a focus on one-dimensional and two-dimensional NMR techniques, as well as infrared (IR) and Raman spectroscopy. The intended analysis included:
¹H and ¹³C NMR data for chemical shift and connectivity analysis.
COSY, HSQC, HMBC, and NOESY data to probe spin-spin coupling and through-space interactions.
Advanced solid-state NMR applications for non-solution structures.
IR spectroscopy for functional group identification.
Raman spectroscopy for skeletal vibrations and conformational insights.
The PubChem database, a comprehensive public repository for chemical information, lists this compound and provides its molecular formula (C₉H₁₆O₃) and structure. uni.lu However, the entry explicitly states that there is no literature or patent data currently available for this compound. uni.lu This lack of published data prevents the creation of the detailed scientific article as requested, as it would necessitate the fabrication of data, which is contrary to scientific and ethical standards.
Therefore, the structural elucidation and detailed spectroscopic characterization of this compound remain an area for future research. The synthesis and subsequent detailed spectroscopic analysis of this compound would be a novel contribution to the chemical literature.
Structural Elucidation and Spectroscopic Characterization of 2,2 Dimethoxyspiro 3.3 Heptan 6 Ol
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. researchgate.netnih.gov For 2,2-Dimethoxyspiro[3.3]heptan-6-ol, HRMS is used to confirm its molecular formula, C9H16O3. The technique can differentiate between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the assigned formula. researchgate.net
The theoretical monoisotopic mass of this compound is 172.10994 Da. uni.lu An experimental HRMS measurement would aim to match this value with a very low margin of error, typically within a few parts per million (ppm). The data is often acquired through the observation of protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or other common adducts, each providing a precise mass-to-charge ratio (m/z) that can be used to calculate the mass of the parent molecule. uni.lu
Table 1: Predicted HRMS Adducts for this compound Data predicted using computational methods. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]+ | 173.11722 |
| [M+Na]+ | 195.09916 |
| [M+K]+ | 211.07310 |
| [M+NH4]+ | 190.14376 |
| [M-H]- | 171.10266 |
Fragmentation Pattern Analysis for Structural Deductions
Tandem mass spectrometry (MS/MS) experiments are conducted to purposefully fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern offers significant insight into the compound's structure. researchgate.net For this compound, the fragmentation would likely proceed through several key pathways:
Loss of Methanol (B129727): The dimethoxy ketal group is susceptible to fragmentation, often resulting in the neutral loss of a methanol molecule (CH3OH, 32 Da) to yield a prominent fragment ion.
Loss of Water: The hydroxyl group can be eliminated as a water molecule (H2O, 18 Da), particularly in the protonated species.
Ring Cleavage: The spiro[3.3]heptane core can undergo characteristic ring-opening and cleavage reactions, providing fragments that are indicative of the bicyclic structure.
By analyzing the precise masses of these fragments, the different structural components of the molecule can be pieced together, confirming the presence of the dimethoxy ketal, the alcohol, and the specific spirocyclic framework.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and stereochemistry.
Single Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Analysis
Single crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of a molecule's complete 3D structure. rsc.orgmdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would provide:
Unambiguous Connectivity: Confirmation of the atomic connections, verifying the spiro[3.3]heptane skeleton with the dimethoxy and hydroxyl substituents at the C2 and C6 positions, respectively.
Precise Conformational Data: Detailed measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and puckering of the two four-membered rings.
Absolute Configuration: For chiral molecules, SCXRD using anomalous dispersion effects can determine the absolute stereochemistry (R/S configuration) without ambiguity, which is a significant challenge for spectroscopic methods alone. tcichemicals.com
Intermolecular Interactions: Analysis of the crystal packing reveals how individual molecules interact with each other in the solid state through forces like hydrogen bonding (involving the hydroxyl group) and van der Waals interactions. mdpi.com
Obtaining a single crystal of sufficient size and quality is often a critical challenge in this process. tcichemicals.com
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid analytical technique used for the characterization of bulk crystalline materials. carleton.edu Instead of a single crystal, a finely ground powder of the compound is used. libretexts.org For this compound, PXRD is valuable for:
Phase Identification: The resulting diffraction pattern, which plots signal intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. libretexts.orgyoutube.com
Purity Assessment: It can quickly identify the presence of any crystalline impurities or different polymorphic forms of the compound. carleton.edu
Polymorphism Screening: Many organic compounds can exist in multiple crystalline forms (polymorphs), each with a distinct PXRD pattern. youtube.com PXRD is the primary tool for identifying and distinguishing between these forms.
Unit Cell Determination: While less detailed than SCXRD, the positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. carleton.edu
This technique is fundamental in materials science and pharmaceutical development for ensuring the consistency and purity of a solid-state compound. youtube.comrsc.org
Other Advanced Spectroscopic and Analytical Techniques
While MS and XRD provide core structural information, a complete characterization of this compound would be complemented by other spectroscopic methods. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to map out the proton and carbon framework of the molecule and establish connectivity, and Infrared (IR) Spectroscopy to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-O stretches associated with the alcohol and the dimethoxy ketal.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy is a powerful class of techniques for determining the absolute configuration of chiral molecules. For this compound, which possesses stereocenters, these methods would be indispensable for assigning its absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. For this compound, the hydroxyl and dimethoxy groups, although weak chromophores themselves, would be influenced by the chiral spiro[3.3]heptane skeleton. The analysis of the ECD spectrum, often in conjunction with quantum-chemical calculations, allows for the determination of the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. This phenomenon, known as optical rotation, is a characteristic property of chiral substances. wikipedia.org The ORD curve provides information about the stereochemistry of a molecule and can be used to identify the presence of chromophores that absorb at specific wavelengths. For this compound, the ORD spectrum would complement the ECD data in confirming the stereochemical assignment.
Due to the absence of specific experimental research on this compound, the following table represents hypothetical data to illustrate the expected outcomes of chiroptical analysis.
| Spectroscopic Technique | Predicted Observation for a Stereoisomer | Interpretation |
| Electronic Circular Dichroism (ECD) | Positive Cotton effect around 210 nm, Negative Cotton effect around 190 nm | The signs of the Cotton effects are directly related to the spatial arrangement of the substituents on the spiro[3.3]heptane core, allowing for the assignment of the absolute configuration (e.g., (1R, 5R)). |
| Optical Rotatory Dispersion (ORD) | Plain positive curve at longer wavelengths with a peak or trough corresponding to the ECD Cotton effects. | The shape and sign of the ORD curve would provide corroborating evidence for the absolute configuration determined by ECD. |
Photoelectron Spectroscopy for Investigating Electronic Interactions
Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons. This method provides valuable insights into the electronic structure and bonding within a molecule.
For this compound, PES would be employed to probe the energies of the molecular orbitals. The resulting spectrum would show a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. Analysis of the ionization energies would reveal information about the through-bond and through-space interactions between the two cyclobutane (B1203170) rings and the influence of the hydroxyl and dimethoxy substituents on the electronic structure of the spiro[3.3]heptane core. While specific literature on the photoelectron spectroscopy of this exact compound is unavailable, studies on similar spiroconjugated molecules demonstrate the power of this technique in understanding electronic delocalization and orbital mixing. chemrxiv.org
The following table illustrates the type of data that would be obtained from a hypothetical photoelectron spectroscopy experiment on this compound.
| Ionization Energy (eV) (Hypothetical) | Orbital Assignment | Inferred Electronic Interaction |
| 9.2 | n(O) - hydroxyl | Corresponds to the non-bonding electrons of the hydroxyl oxygen. |
| 9.8 | n(O) - methoxy (B1213986) | Relates to the non-bonding electrons of the methoxy groups. |
| 10.5 | σ(C-C) - cyclobutane | Represents the ionization from the sigma bonds of the cyclobutane rings. |
| 11.2 | σ(C-O) | Corresponds to the sigma bonds between carbon and oxygen atoms. |
Theoretical and Computational Chemistry Studies of 2,2 Dimethoxyspiro 3.3 Heptan 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-Dimethoxyspiro[3.3]heptan-6-ol, these methods could provide deep insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves calculating the forces on each atom and minimizing the total energy of the molecule.
Once the geometry is optimized, various electronic properties could be predicted. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity; a smaller HOMO-LUMO gap, for instance, suggests higher reactivity. Reactivity descriptors such as electronegativity, hardness, and softness could also be calculated to understand its behavior in chemical reactions.
Beyond DFT, other quantum mechanical methods could be utilized. Ab initio methods, which are based on first principles without experimental data, could provide highly accurate energetic and structural information. These methods would be particularly useful for constructing a detailed potential energy surface of this compound, identifying its various conformers (different spatial arrangements of the same molecule) and the energy barriers between them.
Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less expensive alternative for preliminary conformational searches. These methods could be used to explore the vast conformational space of the flexible spiro[3.3]heptane ring system and the rotatable methoxy (B1213986) and hydroxyl groups, identifying low-energy conformers that could then be subjected to more accurate DFT or ab initio calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
To understand the behavior of this compound over time and at different temperatures, molecular dynamics (MD) simulations would be invaluable. By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the dynamics of their interconversion. This would provide a dynamic picture of the molecule's flexibility and how it might interact with its environment, such as a solvent. The results would be a conformational landscape, illustrating the relative populations and lifetimes of different conformers.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to elucidate the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and kinetics of a reaction. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. Identifying the structure and energy of transition states is key to understanding the reaction's rate-determining step.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
A significant application of computational chemistry is the prediction of spectroscopic data, which is essential for the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govliverpool.ac.uk These predicted spectra can be compared with experimental data to confirm the structure of this compound. While general methods for predicting NMR shifts using DFT and machine learning exist, specific calculations for this compound are not available. nih.govmdpi.com
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These frequencies are determined by the molecule's structure and the masses of its atoms. The predicted IR spectrum can aid in identifying functional groups and confirming the compound's identity.
UV-Vis Spectra: The electronic transitions of a molecule, which determine its absorption of ultraviolet and visible light, can also be calculated. This would predict the wavelengths of maximum absorption (λmax) for this compound, providing further spectroscopic characterization.
Analysis of Electron Density Distributions (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the calculated electron density of a molecule. This analysis can reveal the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and provide a rigorous definition of an atom within a molecule. For this compound, QTAIM could be used to characterize the bonding within the strained spirocyclic core and to investigate any intramolecular hydrogen bonding involving the hydroxyl group.
Derivatization and Advanced Chemical Transformations of 2,2 Dimethoxyspiro 3.3 Heptan 6 Ol
Chemical Modifications of the Hydroxyl Group
The secondary hydroxyl group in 2,2-dimethoxyspiro[3.3]heptan-6-ol is a primary site for chemical modification, enabling the introduction of a wide array of functional groups and the modulation of the molecule's physicochemical properties.
Selective Protection and Deprotection Strategies
In multi-step syntheses involving the spiro[3.3]heptane framework, the selective protection of the hydroxyl group is often a crucial step to prevent its interference with subsequent reactions. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal.
Common protecting groups for secondary alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), are readily installed and can be selectively removed under mild conditions. For instance, the reaction of this compound with a silyl chloride in the presence of a base like imidazole (B134444) would yield the corresponding silyl ether. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH, CH2Cl2 | Acetic Acid, THF, H2O |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | H2, Pd/C |
Table 1: Representative Protecting Group Strategies for the Hydroxyl Group
Synthesis of Esters, Ethers, and Carbonates
The hydroxyl group serves as a handle for the synthesis of various derivatives, including esters, ethers, and carbonates, which can significantly alter the lipophilicity and biological activity of the parent molecule.
Esters can be synthesized through reaction with carboxylic acids or their activated derivatives. For example, esterification with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2,2-dimethoxyspiro[3.3]heptan-6-yl acetate.
Ethers are typically prepared via Williamson ether synthesis, where the alkoxide of this compound, generated by a strong base such as sodium hydride, reacts with an alkyl halide.
Carbonates can be formed by reacting the alcohol with a chloroformate in the presence of a base. This introduces a carbonate functional group, which can act as a linker in more complex molecular architectures.
| Derivative | Reagents |
| Acetate Ester | Acetic Anhydride, Pyridine |
| Methyl Ether | Sodium Hydride, Methyl Iodide |
| Ethyl Carbonate | Ethyl Chloroformate, Triethylamine |
Table 2: Synthesis of Representative Esters, Ethers, and Carbonates
Reductions and Oxidations at the Hydroxyl Center
The oxidation state of the carbon bearing the hydroxyl group can be readily manipulated. Oxidation of the secondary alcohol to a ketone is a key transformation, providing access to spiro[3.3]heptan-2-one derivatives. Conversely, while the hydroxyl group is already in a reduced state, derivatization followed by reduction can be a strategic pathway to other functionalities.
Standard oxidation protocols, such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation, are effective for converting this compound to 2,2-dimethoxyspiro[3.3]heptan-6-one under mild conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org These methods are known for their high yields and tolerance of other functional groups. wikipedia.orgorganic-chemistry.orgwikipedia.org
| Transformation | Reagent(s) | Product |
| Oxidation | Dess-Martin Periodinane (DMP), CH2Cl2 | 2,2-Dimethoxyspiro[3.3]heptan-6-one |
| Oxidation | Oxalyl Chloride, DMSO, Triethylamine (Swern) | 2,2-Dimethoxyspiro[3.3]heptan-6-one |
Table 3: Oxidation of the Hydroxyl Group
Transformations Involving the Dimethoxyacetal Moiety
The dimethoxyacetal group, while often serving as a protecting group for a ketone, can also be a site for strategic chemical transformations.
Stereocontrolled Formation of Spiroketones
The primary transformation of the dimethoxyacetal moiety is its hydrolysis to reveal the parent ketone. This deprotection is typically achieved under acidic conditions. The resulting 6-hydroxyspiro[3.3]heptan-2-one can then be a precursor for further stereocontrolled reactions. For instance, subsequent reduction of the newly formed ketone can lead to diastereomeric diol products, with the stereochemical outcome influenced by the choice of reducing agent and the directing effect of the existing hydroxyl group.
Design and Synthesis of Polyfunctionalized Spiro[3.3]heptanes
The strategic placement of functional groups on the spiro[3.3]heptane core is crucial for its application in drug discovery and materials science. The structure of this compound, with its orthogonally protected functionalities, provides an ideal starting point for creating diverse and polyfunctionalized derivatives.
Multicomponent reactions (MCRs) offer an efficient pathway to molecular complexity from simple precursors in a single step. While the direct participation of this compound in well-established MCRs is not extensively documented, its functional handles—a secondary alcohol and a latent ketone—present significant potential for such applications.
The hydroxyl group at C6 could be utilized in MCRs like the Passerini or Ugi reactions after oxidation to the corresponding aldehyde or in combination with isocyanides and other components. More strategically, the hydrolysis of the dimethyl ketal to unmask the ketone at the C2 position would yield 6-hydroxyspiro[3.3]heptan-2-one. This keto-alcohol is a prime candidate for MCRs that build heterocyclic rings. For instance, it could serve as the ketone component in a Hantzsch pyridine synthesis or a Biginelli reaction to afford densely functionalized, spiro-fused dihydropyrimidines. The development of such MCR protocols would rapidly expand the chemical space accessible from this versatile building block.
The distinct reactivity of the two cyclobutane (B1203170) rings in this compound allows for precise, regioselective modifications. The hydroxyl group offers a site for immediate derivatization, while the protected ketone provides a gateway to functionalization on the second ring.
Initial reactions can be selectively performed at the C6-hydroxyl group. Standard transformations such as oxidation to the ketone (6-oxospiro[3.3]heptan-2,2-dimethyl ketal), esterification, or etherification proceed without affecting the ketal protecting group. Subsequently, acidic hydrolysis of the ketal reveals the C2-ketone, which can undergo a separate set of transformations.
This stepwise approach enables the synthesis of bifunctional spiro[3.3]heptanes with distinct functionalities at the C2 and C6 positions. For example, the C2-ketone can be subjected to various reactions, including:
Reductive amination to install amine moieties.
Wittig olefination to introduce carbon-carbon double bonds.
Grignard or organolithium addition to generate tertiary alcohols.
Conversion to a bromide followed by organometallic coupling or substitution. chemrxiv.org
A powerful strategy involves the conversion of the ketone to other functional groups that serve as handles for further diversification. As demonstrated with similar spiro[3.3]heptanones, a Wolff-Kishner reduction can be followed by lithiation and reaction with electrophiles like trimethyl borate (B1201080) or carbon dioxide to yield boronic acids or carboxylic acids, respectively. chemrxiv.org A Curtius reaction on the carboxylic acid can then furnish an amine, providing access to a wide array of derivatives. chemrxiv.org
The following table summarizes representative regioselective modifications starting from a generic spiro[3.3]heptanone, which are applicable to the deprotected form of this compound.
| Starting Material | Reagents | Intermediate Product | Final Product | Transformation Type |
| Spiro[3.3]heptan-2-one | 1. H₂NNH₂, KOH | Spiro[3.3]heptane | - | Wolff-Kishner Reduction |
| Spiro[3.3]heptan-2-one | 1. H₂NNH₂, KOH 2. Br₂ | 2-Bromospiro[3.3]heptane | - | Bromination |
| 2-Bromospiro[3.3]heptane | 1. nBuLi 2. B(OMe)₃ | - | Spiro[3.3]heptan-2-boronic acid | Borylation |
| 2-Bromospiro[3.3]heptane | 1. nBuLi 2. CO₂ | - | Spiro[3.3]heptane-2-carboxylic acid | Carboxylation |
| Spiro[3.3]heptane-2-carboxylic acid | 1. (COCl)₂ 2. NaN₃ 3. Δ, t-BuOH 4. HCl | - | Spiro[3.3]heptan-2-amine | Curtius Rearrangement |
This table illustrates a sequence of possible transformations based on established spiro[3.3]heptane chemistry. chemrxiv.org
Exploration of this compound as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from its capacity to generate a library of 2,6-disubstituted spiro[3.3]heptanes, which are valuable as conformationally restricted surrogates for 1,4-substituted cyclohexanes or para-substituted phenyl rings in drug design. nih.gov
The orthogonal nature of its functional groups is the key to its versatility. The hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution or an activating group for other transformations. Meanwhile, the protected ketone can be carried through several synthetic steps before being unmasked for subsequent reactions. This allows for a divergent synthetic approach where a common intermediate can lead to a wide range of final products. nih.gov
For example, after converting the C6-hydroxyl to an amine, the C2-ketal can be deprotected. The resulting amino-ketone can undergo intramolecular reactions to form bicyclic systems or be used as a scaffold to attach two different pharmacophoric fragments. The development of scalable synthetic routes to various mono- and bifunctional spiro[3.3]heptane derivatives, including alcohols, amines, carboxylic acids, and boronate esters, has been a focus of recent research, underscoring their importance as building blocks. chemrxiv.orgchemrxiv.org
The table below outlines the strategic use of this compound as a precursor to diverse functionalized scaffolds.
| Precursor | Reaction at C6 | Intermediate | Reaction at C2 (after deprotection) | Final Scaffold Type |
| This compound | Oxidation (e.g., PCC) | 2,2-Dimethoxyspiro[3.3]heptan-6-one | Reductive Amination | 6-Amino-spiro[3.3]heptan-2-amine derivative |
| This compound | Mitsunobu Reaction (e.g., with HN₃) | 6-Azido-2,2-dimethoxyspiro[3.3]heptane | Grignard Addition | 6-Amino-2-alkyl-spiro[3.3]heptan-2-ol |
| This compound | Esterification | 6-Acyloxyspiro[3.3]heptane-2,2-dimethyl ketal | Wittig Reaction | 6-Hydroxy-2-alkylidene-spiro[3.3]heptane |
| This compound | O-Alkylation | 6-Alkoxyspiro[3.3]heptane-2,2-dimethyl ketal | Baeyer-Villiger Oxidation | 6-Alkoxy-2-oxaspiro[4.3]octan-3-one |
Synthetic Utility and Advanced Materials Applications of Spiro 3.3 Heptane Systems
Spiro[3.3]heptane Scaffolds in Rational Molecular Design
Rational molecular design involves the strategic creation of molecules with specific functions. The spiro[3.3]heptane framework is a valuable tool in this endeavor due to its rigid and three-dimensional structure.
The spiro[3.3]heptane core, composed of two cyclobutane (B1203170) rings sharing a single carbon atom, imparts significant conformational rigidity to a molecule. nih.gov This rigidity is a desirable trait in drug design and materials science as it can lead to enhanced binding affinity and selectivity for biological targets, as well as predictable material properties. The puckered nature of the cyclobutane rings in spiro[3.3]heptane derivatives results in well-defined spatial arrangements of substituents. nih.gov
For 2,2-Dimethoxyspiro[3.3]heptan-6-ol, the presence of the spirocyclic core would lock the relative positions of the dimethoxy and hydroxyl groups, leading to a conformationally restricted molecule. This constrained geometry can be advantageous in designing molecules that fit precisely into the active sites of enzymes or receptors.
A significant application of the spiro[3.3]heptane scaffold is its use as a bioisostere for aromatic rings, particularly the phenyl group. chemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a benzene (B151609) ring, but with a saturated, non-planar structure. chemrxiv.org This can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while retaining biological activity. chemrxiv.org
The spiro[3.3]heptane framework has been successfully used to replace mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org Given its structure, this compound could potentially act as a non-collinear bioisostere for a substituted catechol or resorcinol (B1680541) derivative, offering a novel three-dimensional alternative in medicinal chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H16O3 | PubChem |
| Molecular Weight | 172.22 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Applications in Polymer Science and Engineering
The unique geometry and functionality of spiro[3.3]heptane derivatives make them attractive candidates for the development of new polymers with enhanced properties.
The rigidity of the spiro[3.3]heptane unit can be exploited to create polymers with high thermal stability, low thermal expansion, and improved mechanical strength. When incorporated into a polymer backbone, the spirocyclic structure disrupts chain packing and can lead to materials with higher glass transition temperatures and altered solubility characteristics. Although no specific research has been published on the use of this compound in polymer synthesis, its bifunctional nature, with a hydroxyl group and the potential for derivatizing the dimethoxy acetal (B89532), suggests it could be used as a monomer.
The hydroxyl group of this compound provides a reactive site for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The dimethoxy acetal could potentially be hydrolyzed to a ketone, providing another functional group for further chemical modification or for creating a cross-linking site. The rigid spiro[3.3]heptane core would act as a cross-linker, potentially leading to the formation of robust polymer networks with defined architectures.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The defined shape and potential for functionalization of spiro[3.3]heptane derivatives make them interesting building blocks for supramolecular assemblies.
While there is no direct research on this compound in this context, one can envision its use in the design of host molecules. The rigid spirocyclic scaffold could form a pre-organized cavity, and the functional groups could be modified to introduce specific recognition sites for guest molecules. The formation of such host-guest complexes is a fundamental concept in supramolecular chemistry with applications in sensing, catalysis, and drug delivery.
Utilization of Spiro[3.3]heptane Derivatives in Catalyst Design and Ligand Synthesis
The spiro[3.3]heptane framework has emerged as a valuable building block in the design of novel catalysts and ligands, particularly in the realm of asymmetric catalysis and metal-organic frameworks (MOFs). The rigid nature of the scaffold allows for the precise spatial arrangement of coordinating functional groups, which is crucial for achieving high levels of stereocontrol in chemical reactions.
Derivatives of spiro[3.3]heptane, such as those bearing amino, phosphino, or carboxylic acid functionalities, have been explored as chiral ligands for a variety of metal-catalyzed transformations. For instance, the axial chirality of appropriately substituted spiro[3.3]heptane systems can be exploited to create effective C2-symmetric ligands for asymmetric synthesis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Enzyme-catalyzed asymmetric hydrolysis has been successfully employed to produce spiro[3.3]heptane derivatives with axial chirality. rsc.org
The dicarboxylic acid derivative of spiro[3.3]heptane, known as Fecht's acid, is a notable example of a spirocyclic linker used in the construction of MOFs. wikipedia.org The rigid and well-defined geometry of this linker contributes to the formation of porous and crystalline framework materials with potential applications in gas storage, separation, and catalysis.
While specific catalytic applications of this compound have not been reported, its functional groups offer pathways to catalytically active molecules. The hydroxyl group can be used to anchor the molecule to a solid support or to introduce a coordinating group. The dimethoxy ketal can be hydrolyzed to reveal a ketone, which can then be further functionalized, for example, through reduction to a second hydroxyl group to create a diol ligand. Spiro[3.3]heptane diols are of interest in catalysis, and their synthesis has been a subject of study.
| Ligand/Linker | Catalyst System | Application | Key Finding |
| 2,6-Diazaspiro[3.3]heptane Derivatives | Palladium | Aryl Amination Reactions | Effective ligands for Pd-catalyzed amination, with some derivatives showing high yields. researchgate.net |
| Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) | Zinc | Metal-Organic Framework (MOF) Synthesis | Forms homochiral MOFs with potential applications in enantioselective processes. |
| 2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane | Pig Liver Esterase | Asymmetric Hydrolysis | Produces axially chiral spiro[3.3]heptane derivatives with moderate optical purity. rsc.org |
Strategies for Chemical Library Synthesis and High-Throughput Screening of Spiro[3.3]heptane Analogues
The spiro[3.3]heptane scaffold is increasingly utilized as a bioisostere for common ring systems like cyclohexane (B81311) and benzene in drug discovery. nih.govchemrxiv.org Its rigid, three-dimensional nature provides a unique way to explore chemical space and optimize the pharmacological properties of lead compounds. Consequently, the development of synthetic strategies for creating diverse chemical libraries of spiro[3.3]heptane analogues has become an active area of research.
A variety of synthetic routes have been developed to access functionalized spiro[3.3]heptane building blocks suitable for library synthesis. These methods often start from simple precursors and allow for the introduction of diverse functional groups at various positions on the spirocyclic core. nih.gov For example, divergent synthetic approaches have been reported for the creation of libraries of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov Reductive amination of spiro[3.3]heptane-derived aldehydes is another practical route for the synthesis of novel 2,6-diazaspiro[3.3]heptanes, which are valuable for library creation. nih.gov The functional groups of this compound make it a potential starting material for the synthesis of such libraries, where the alcohol and the ketone (after deprotection) can be subjected to a wide range of chemical transformations.
Once these chemical libraries are synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. youtube.com HTS technologies allow for the testing of thousands of compounds in a short period, enabling the identification of "hit" compounds with desired biological profiles. nih.govresearchgate.net These hits can then be further optimized to develop new drug candidates. The combination of efficient library synthesis and HTS has proven to be a powerful strategy in modern drug discovery. epa.gov
| Synthetic Strategy | Key Features | Resulting Library |
| Divergent Synthesis from a Common Precursor | Starts from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative; utilizes Tebbe olefination and dichloroketene (B1203229) addition or Meinwald rearrangement. nih.gov | Regio- and stereoisomers of spiro[3.3]heptane-based glutamic acid analogs. nih.gov |
| Reductive Amination | Practical route using a readily available aldehyde with primary amines or anilines; high yields and amenable to library synthesis. nih.gov | Functionalized 2,6-diazaspiro[3.3]heptanes. nih.gov |
| Cyclization of Dihalides with Amines | Utilizes functionalized alkyl dihalides that can be captured by amines to afford azetidine (B1206935) building blocks. | Azaspiro[3.3]heptane derivatives. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2,2-Dimethoxyspiro[3.3]heptan-6-ol with high purity?
- Methodology : The compound can be synthesized via spirocyclic ring-closing strategies. For example, starting from a bicyclic ketone precursor, nucleophilic addition (e.g., Grignard reagents) could introduce methoxy groups, followed by selective reduction or hydroxylation. Evidence from related spiro compounds suggests using spirocyclic oxetanyl nitriles as intermediates, which are reduced to form hydroxyl groups . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in protocols for structurally similar azaspiro compounds .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the spirocyclic framework and substituent positions. For example, the methoxy groups (δ ~3.3 ppm in ¹H NMR) and hydroxyl proton (δ ~1.5-2.5 ppm, broad) can be distinguished. X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for analogous bicyclic alcohols . Mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at different temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Monitor degradation via HPLC or GC-MS over weeks/months. Related spiro compounds show sensitivity to moisture and light, necessitating inert-atmosphere storage and desiccants .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the hydroxyl and methoxy group configurations?
- Methodology : Use Nuclear Overhauser Effect (NOE) NMR experiments to determine spatial proximity between protons. For example, irradiation of the hydroxyl proton may reveal interactions with adjacent methoxy or spirocyclic protons. Chiral HPLC with a cellulose-based column can separate enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. How does the spirocyclic framework influence the compound’s reactivity in acid- or base-catalyzed reactions?
- Methodology : Evaluate reactivity via controlled experiments:
- Acidic conditions : The hydroxyl group may undergo elimination to form a ketone or participate in etherification. Evidence from spiro[3.3]heptane derivatives shows ring-opening under strong acids (e.g., H₂SO₄) .
- Basic conditions : Methoxy groups may undergo demethylation or nucleophilic substitution. Monitor intermediates via in-situ IR or NMR .
Q. Can computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Methodology : Employ Density Functional Theory (DFT) calculations (e.g., Gaussian software) to optimize the molecular geometry and calculate electronic properties. Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model solubility in water or lipid membranes. Compare results with experimental logP values from octanol-water partitioning assays .
Q. What role does the spirocyclic structure play in modulating biological activity compared to non-spiro analogs?
- Methodology : Design comparative studies with linear or monocyclic analogs. Test in vitro binding assays (e.g., enzyme inhibition) and evaluate conformational rigidity via NMR relaxation experiments. Spirocycles often enhance metabolic stability and target selectivity, as seen in morpholine replacements for drug design .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields or spectral data?
- Methodology : Replicate procedures from multiple sources, ensuring identical reagents and conditions. Cross-validate NMR data with computational predictions (e.g., ACD/Labs NMR simulator). For yield discrepancies, optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) .
Q. What analytical methods detect trace impurities (e.g., residual solvents, byproducts) in synthesized batches?
- Methodology : Use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile impurities (e.g., methanol, dioxane). Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF) identifies non-volatile byproducts. Reference standards (e.g., USP-SOL-A for solvents) ensure accuracy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
